![molecular formula C12H18ClNS B1456350 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride CAS No. 875282-60-3](/img/structure/B1456350.png)
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolism in Antidepressants
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is closely related to Lu AA21004, a novel antidepressant. A study investigated the metabolism of Lu AA21004, finding it was metabolized to various compounds including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol, further oxidized to benzoic acid [3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443)] (Hvenegaard et al., 2012).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, showed significant anti-acetylcholinesterase (anti-AChE) activity. This finding is crucial for developing antidementia agents (Sugimoto et al., 1990).
Biosynthesis and Metabolite Identification
The biosynthesis and identification of a piperazine N-oxide/N-glucuronide metabolite of a closely related compound, Lu AA21004, were detailed in a study. This discovery is relevant for understanding the drug metabolism in humans and animals (Uldam et al., 2011).
Role in CCR5 Receptor Antagonism
A compound similar to this compound, (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, was identified as a potent CCR5 antagonist. This suggests a potential role in anti-HIV treatments (Finke et al., 2001).
Inhibition of Copper Corrosion
Piperidine derivatives, closely related to this compound, have been studied for their inhibitory effects on copper corrosion in sulphuric acid. This suggests potential applications in materials science (Sankarapapavinasam et al., 1991).
Phospholipase A2 Inhibition
Some derivatives of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, structurally similar to this compound, were found to be potent inhibitors of membrane-bound phospholipase A2, suggesting therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Safety and Hazards
The safety information available indicates that 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is classified as an Aquatic Acute 1 hazard under GHS classification . The hazard statements include H400, and the precautionary statements include P273, P391, and P501 . It is also classified as a combustible solid .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine-containing compounds are known to be significant in the pharmaceutical industry, and their synthesis has long been widespread .
Pharmacokinetics
It is known that piperidine derivatives have potential for brain metastases treatment due to their enhanced cns pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it has been shown to affect the signaling pathways related to cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism and changes in the expression of genes involved in detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and altered metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with cytochrome P450 enzymes affects the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. For example, its localization to the mitochondria can affect cellular energy metabolism and oxidative stress response .
properties
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLJQNFFQYLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



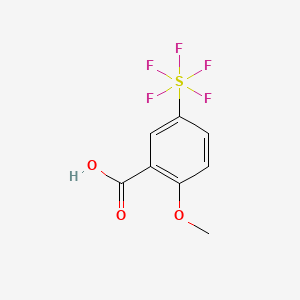

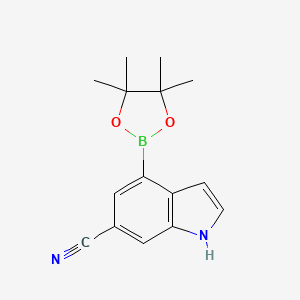
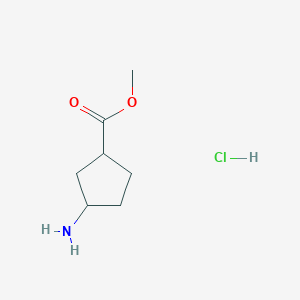
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)


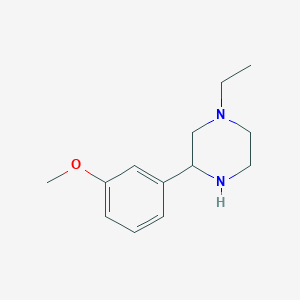
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

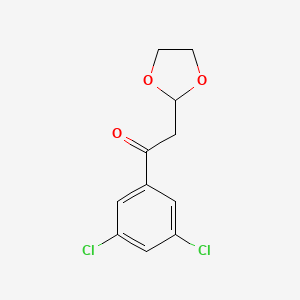
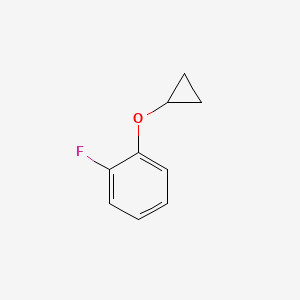

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)